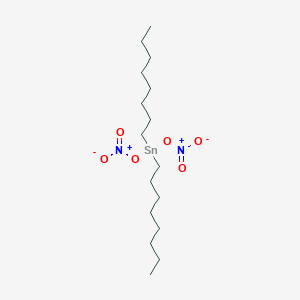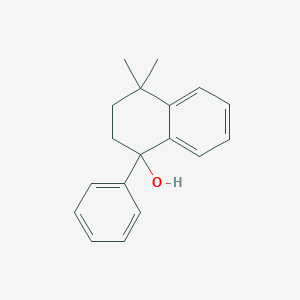![molecular formula C12H8N4O6 B14610194 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 60129-44-4](/img/structure/B14610194.png)
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a dinitrophenyl group attached to a hydrazinyl moiety, which is further connected to a cyclohexa-3,5-diene-1,2-dione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexa-3,5-diene-1,2-dione. The reaction is usually carried out in a solvent such as methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction . The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Electrophilic Substitution: The dinitrophenyl group can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and acids such as glacial acetic acid.
Major Products
科学的研究の応用
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a reagent for the detection and characterization of carbonyl compounds.
Biology: Investigated for its potential mutagenic properties and interactions with biological molecules.
Medicine: Explored for its pharmacological properties, including potential antitumor activities.
Industry: Utilized in the synthesis of various organic compounds and as a precursor for more complex molecules.
作用機序
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its reactivity with carbonyl compounds. The hydrazinyl group forms a covalent bond with the carbonyl carbon, resulting in the formation of a hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazinyl nitrogen . The compound’s interactions with biological molecules may involve similar covalent bonding mechanisms, leading to its potential pharmacological effects .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
1-Hydrazino-2,4-dinitrobenzene: Another similar compound with comparable reactivity and applications.
Uniqueness
4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to the presence of the cyclohexa-3,5-diene-1,2-dione ring, which imparts distinct chemical properties and reactivity compared to other dinitrophenylhydrazine derivatives
特性
CAS番号 |
60129-44-4 |
|---|---|
分子式 |
C12H8N4O6 |
分子量 |
304.21 g/mol |
IUPAC名 |
4-[(2,4-dinitrophenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H8N4O6/c17-11-4-1-7(5-12(11)18)13-14-9-3-2-8(15(19)20)6-10(9)16(21)22/h1-6,17-18H |
InChIキー |
QDOMCIYSTFYUFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


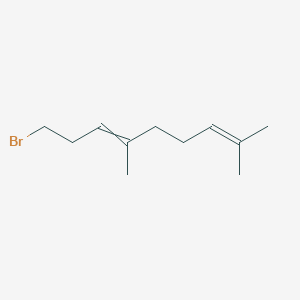
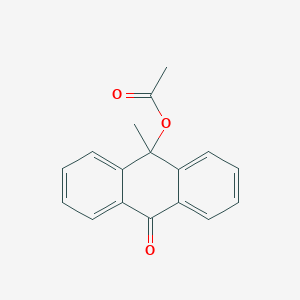
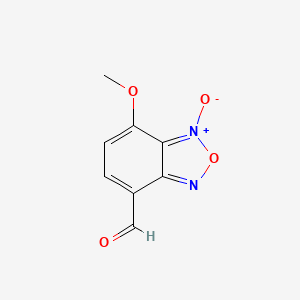



![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)
